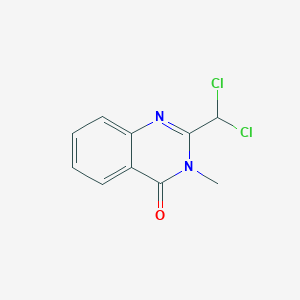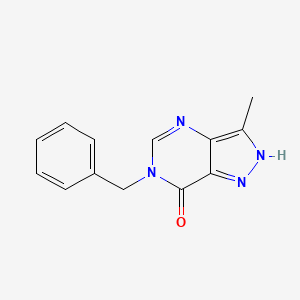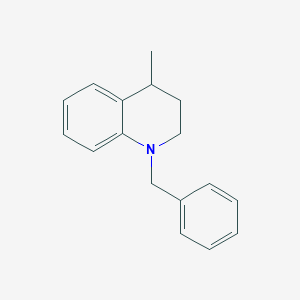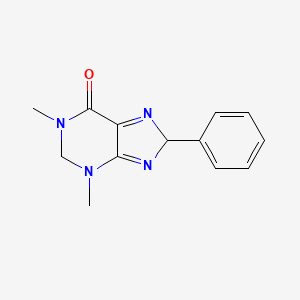
Quinoline, 4-(2-(1-piperidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(2-(1-piperidinyl)ethyl)- is a heterocyclic aromatic organic compound that contains a quinoline core structure with a piperidine moiety attached via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(2-(1-piperidinyl)ethyl)- typically involves the formation of the quinoline core followed by the introduction of the piperidine moiety. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be reacted with 1-(2-bromoethyl)piperidine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of Quinoline, 4-(2-(1-piperidinyl)ethyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-(2-(1-piperidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Quinoline, 4-(2-(1-piperidinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-(2-(1-piperidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets. The quinoline core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the piperidine moiety, used in various medicinal and industrial applications.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position, also used in pharmaceuticals and agrochemicals.
Piperidine: A six-membered ring containing one nitrogen atom, widely used as a building block in organic synthesis.
Uniqueness
Quinoline, 4-(2-(1-piperidinyl)ethyl)- is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for enhanced interactions with biological targets and increased versatility in synthetic applications .
Propiedades
Número CAS |
18122-29-7 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-(2-piperidin-1-ylethyl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-14-8-10-17-16-7-3-2-6-15(14)16/h2-3,6-8,10H,1,4-5,9,11-13H2 |
Clave InChI |
CAVGJYUQAUULQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)






![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)





